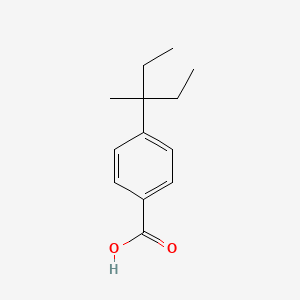

4-(3-Methylpentan-3-yl)benzoic acid

Description

4-(3-Methylpentan-3-yl)benzoic acid is a substituted benzoic acid derivative characterized by a branched aliphatic chain at the para position of the aromatic ring. The compound’s structure comprises a benzoic acid backbone with a 3-methylpentan-3-yl group, which introduces steric hindrance and hydrophobicity due to the branched alkyl chain. Such substituents are known to influence solubility, melting points, and biological interactions .

Properties

CAS No. |

6629-99-8 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(3-methylpentan-3-yl)benzoic acid |

InChI |

InChI=1S/C13H18O2/c1-4-13(3,5-2)11-8-6-10(7-9-11)12(14)15/h6-9H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

DMUPDNJSENXBTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpentan-3-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-methylpentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpentan-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids, etc..

Scientific Research Applications

4-(3-Methylpentan-3-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Methylpentan-3-yl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects and applications:

Key Observations:

Alkenyl Groups (e.g., 3-methyl-3-butenyl): Introduce unsaturation, increasing reactivity for chemical modifications (e.g., cycloadditions) . Polar Functional Groups (e.g., dihydroxy in caffeic acid): Improve solubility and antioxidant capacity, making them suitable for dietary and cosmetic applications .

Biological and Industrial Relevance :

- This compound’s branched structure may favor applications in lipophilic drug formulations, whereas caffeic acid’s polarity supports its role in free radical scavenging .

- The unsaturated analog, 4-(3-Methyl-3-butenyl)benzoic acid, serves as a synthetic intermediate, leveraging its reactive double bond for further derivatization .

Data Limitations :

- Direct experimental data for this compound are scarce in the provided evidence. However, structural parallels with the butenyl analog suggest shared physicochemical trends, such as reduced water solubility compared to polar derivatives like caffeic acid.

Research Implications

The structural diversity of benzoic acid derivatives underscores the importance of substituent design in tailoring compounds for specific industrial or pharmacological uses. For instance:

- Hydrophobic Derivatives : Branched alkyl chains (as in this compound) could optimize drug bioavailability in lipid-rich environments.

- Reactive Intermediates : Unsaturated analogs enable modular synthesis pathways, as seen in 4-(3-Methyl-3-butenyl)benzoic acid .

- Polar Derivatives : Caffeic acid’s dihydroxy groups exemplify how functionalization enhances antioxidant utility in food and cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.